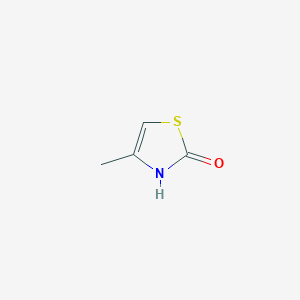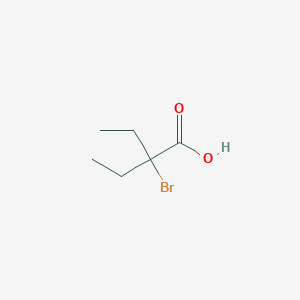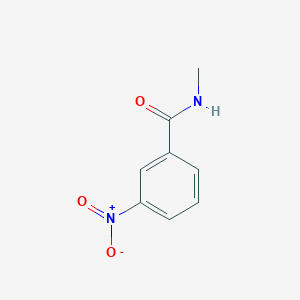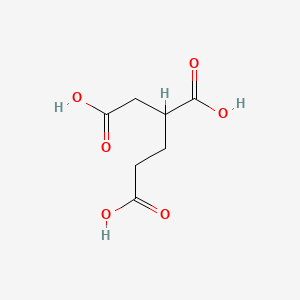
2-Amino-5-Fluorbenzolthiol
Übersicht
Beschreibung
2-Amino-5-fluorobenzenethiol is a useful research compound. Its molecular formula is C6H6FNS and its molecular weight is 143.18 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Amino-5-fluorobenzenethiol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 268651. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Amino-5-fluorobenzenethiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-fluorobenzenethiol including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Entwicklung antimikrobieller Wirkstoffe
2-Amino-5-Fluorbenzolthiol wurde auf sein Potenzial als Vorläufer bei der Synthese neuer antimikrobieller Wirkstoffe untersucht. Derivate dieser Verbindung haben eine inhibitorische Aktivität gegen eine Reihe von grampositiven und gramnegativen Bakterienstämmen sowie gegen ausgewählte Pilzarten gezeigt . Dies deutet auf seine Nützlichkeit bei der Entwicklung neuer Antibiotika hin, insbesondere in einer Zeit, in der die Antibiotikaresistenz ein wachsendes Problem darstellt.
Organische Synthese
Diese Verbindung dient als Baustein in der organischen Synthese, insbesondere beim Aufbau komplexer Moleküle mit potenziellen pharmakologischen Aktivitäten. Ihre einzigartige Struktur ermöglicht die Einführung des Fluoratoms und der Thiolgruppe in andere Moleküle, was ihre chemischen und biologischen Eigenschaften erheblich verändern kann .
Materialwissenschaft
In der Materialwissenschaft kann this compound verwendet werden, um Oberflächeneigenschaften zu verändern. Insbesondere die Thiolgruppe ist bekannt für ihre Fähigkeit, starke Bindungen mit Metallen zu bilden, was bei der Herstellung von Beschichtungen oder Grenzflächen zwischen organischen und anorganischen Materialien nützlich sein kann .
Chemische Sensoren
Aufgrund seiner reaktiven Thiolgruppe kann this compound bei der Entwicklung chemischer Sensoren eingesetzt werden. Diese Sensoren können bestimmte Substanzen oder Umweltveränderungen detektieren, was in industriellen Prozessen, der Umweltüberwachung und der medizinischen Diagnostik von entscheidender Bedeutung ist .
Fluoreszenzfarbstoffe
Die Aminogruppe in this compound kann als Angriffspunkt für weitere chemische Modifikationen dienen, was zur Herstellung von Fluoreszenzfarbstoffen führt. Diese Farbstoffe sind wertvolle Werkzeuge in der Biochemie und Zellbiologie zur Bildgebung und Verfolgung verschiedener biologischer Prozesse .
Arzneimittelentwicklung
Die Einarbeitung von Fluor in Arzneimittelmoleküle kann ihren Stoffwechselstabilität, ihre Verteilung und ihre Bindung an biologische Zielstrukturen stark beeinflussen. Daher könnte this compound bei der Entwicklung und Synthese fluorierter Arzneimittel verwendet werden, die in der medizinischen Chemie immer wichtiger werden .
Nanotechnologie
Die Thiolgruppe von this compound kann verwendet werden, um Moleküle auf Goldnanopartikeln zu verankern, die in verschiedenen Anwendungen eingesetzt werden, einschließlich der Arzneimittelverabreichung, der Diagnostik und als Katalysatoren in chemischen Reaktionen .
Landwirtschaftliche Chemie
Fluorierte Verbindungen weisen oft einzigartige biologische Aktivitäten auf. Daher kann this compound Anwendung bei der Entwicklung von Agrochemikalien wie Pestiziden oder Herbiziden finden, die bestimmte Eigenschaften benötigen, um wirksam und umweltfreundlich zu sein .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-amino-5-fluorobenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNS/c7-4-1-2-5(8)6(9)3-4/h1-3,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPEWNVDJDYMWIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80313302 | |
| Record name | 2-amino-5-fluorobenzenethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80313302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33264-82-3 | |
| Record name | 33264-82-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=268651 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-amino-5-fluorobenzenethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80313302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-5-fluorobenzene-1-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINO-5-FLUOROBENZENETHIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DJ2XH5WHF9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Amino-5-fluorobenzenethiol in antimicrobial research?
A: 2-Amino-5-fluorobenzenethiol serves as a crucial building block for synthesizing various heterocyclic compounds with promising antimicrobial activity. Research indicates that this compound, along with its chloro-substituted derivatives, exhibits significant antibacterial and antifungal effects. [] This discovery suggests its potential as a precursor for developing novel antimicrobial agents.
Q2: How is 2-Amino-5-fluorobenzenethiol used to synthesize other antimicrobial compounds?
A: Researchers have successfully synthesized derivatives of 7-fluoro-3,4-dihydro-2H-1,4-benzothiazine and 7-fluoro-2H-1,4-benzothiazin-3(4H)-one using 2-Amino-5-fluorobenzenethiol as a starting material. [] This synthesis involves reacting chloro-substituted 2-Amino-5-fluorobenzenethiol with appropriate reagents to form the desired heterocyclic structures. These resulting compounds demonstrated notable antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as selected fungi. [] This highlights the versatility of 2-Amino-5-fluorobenzenethiol as a precursor in medicinal chemistry.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Dibenzo[b,d]furan-2-carbaldehyde](/img/structure/B1267318.png)



![Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride](/img/structure/B1267323.png)





![1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B1267332.png)



